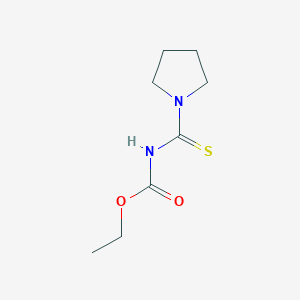

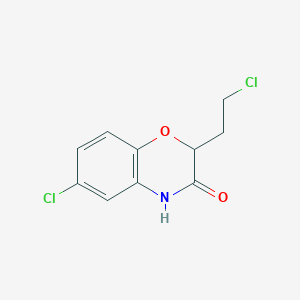

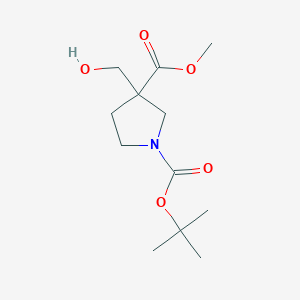

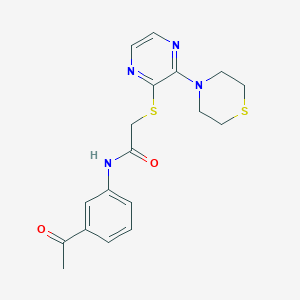

1-Tert-butyl 3-methyl 3-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

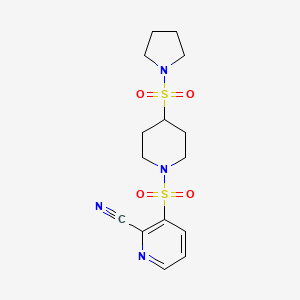

“1-Tert-butyl 3-methyl 3-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It’s also known as tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate .

Molecular Structure Analysis

The molecular formula of this compound is C10H19NO3 . The average mass is 201.263 Da and the monoisotopic mass is 201.136490 Da .科学的研究の応用

Asymmetric Synthesis and Characterization

A study focused on the asymmetric synthesis of polyhydroxylated pyrrolidine, a key intermediate for azasugars synthesis, starting with tert-butyl(2R,3R,4S)-3,4-bis(benzyloxy)-2-(benzyloxymethyl)-5-oxopyrrolidine-1-carboxylate. This work demonstrates the utility of such compounds in the synthesis of biologically active substances, providing a method for efficient and stereoselective synthesis (Huang Pei-qiang, 2011).

Supramolecular Chemistry

Research on the supramolecular arrangement of substituted oxopyrrolidine analogues, influenced by weak intermolecular interactions such as CH⋯O/CH⋯π/H⋯H, revealed how bulky substitutions on the oxopyrrolidine scaffold can form unique supramolecular assemblies despite lacking a hydrogen bond donor and acceptor system. This indicates the potential for designing novel materials or molecular recognition systems (Marivel Samipillai et al., 2016).

Catalysis

The development of a palladium catalyst based on a pyrrolidine framework for the alkoxycarbonylation of alkenes highlights the role of pyrrolidine derivatives in enhancing catalytic efficiency. This system was shown to be highly active and efficient for converting various alkenes, including sterically hindered and demanding substrates, into ester products, showcasing the potential of such catalysts in industrial and research applications (Kaiwu Dong et al., 2017).

Pharmaceutical Intermediate Synthesis

A practical synthesis of a pyrrolidinone derivative, which is a pertinent scaffold in many pharmaceutical agents, showcases the utility of tert-butyl and pyrrolidine-containing compounds in the development of drugs. This method was highlighted for its efficiency, robustness, and scalability, making it a valuable addition to the synthesis of complex pharmaceutical intermediates (N. Yee et al., 2002).

Enantioselective Synthesis

Efforts in enantioselective synthesis involving nitrile anion cyclization to substituted pyrrolidines provide a highly efficient method for synthesizing disubstituted pyrrolidine carboxylic acids with significant enantiomeric excess. This demonstrates the compound's relevance in synthesizing chiral building blocks for biologically active nitrogen-containing compounds, highlighting its significance in medicinal chemistry (John Y. L. Chung et al., 2005).

特性

IUPAC Name |

1-O-tert-butyl 3-O-methyl 3-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-6-5-12(7-13,8-14)9(15)17-4/h14H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVAGXIZRGLYKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(CO)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Tert-butyl 3-methyl 3-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

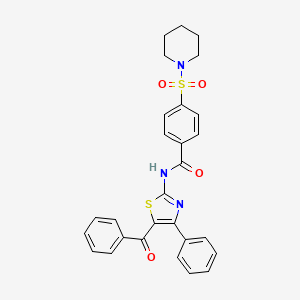

![(3aR,8aR)-decahydropyrrolo[3,4-b]pyrrolizine](/img/structure/B2628834.png)

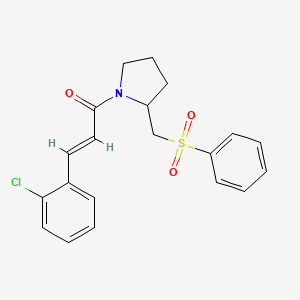

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2628845.png)